molecular formula C16H17NO3S B3007385 3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide CAS No. 93472-53-8

3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide

Cat. No. B3007385
CAS RN: 93472-53-8
M. Wt: 303.38
InChI Key: UVSMNZLLTVWIHW-UHFFFAOYSA-N
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Description

The compound 3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide is a secondary amide characterized by the presence of a benzenesulfonyl group and a N-methyl-N-phenyl substituent. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the potential properties and behaviors of this compound.

Synthesis Analysis

The synthesis of related benzenesulfonamide compounds involves various methods, including the interaction of N-methyl-benzenesulfonamide with chlorosulfonic acid to produce sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . Additionally, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase has been described, indicating the versatility of benzenesulfonamide derivatives in medicinal chemistry .

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the crystal structure of similar compounds, revealing that they can crystallize in different systems such as triclinic and orthorhombic, with specific lattice constants and space groups . The molecular geometry and vibrational frequencies of these compounds have also been calculated using density functional theory (DFT), showing good agreement with experimental data .

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives can be assessed through molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans, which are investigated using theoretical calculations . These studies provide insights into the sites of electrophilic and nucleophilic attack, which are crucial for understanding the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as their electronic properties, frontier molecular orbitals (FMO), and non-linear optical (NLO) properties, have been computed using various DFT methods . These properties are essential for predicting the behavior of the compounds in different environments and for their potential applications in materials science and pharmaceuticals.

Scientific Research Applications

Antibacterial and Anti-Enzymatic Agents

Research has shown that derivatives of benzenesulfonamide, through synthetic modifications, can act as potent antibacterial agents and moderate to weak enzyme inhibitors. This demonstrates the potential of benzenesulfonamide derivatives in the development of new antimicrobial agents (Abbasi et al., 2015).

Organic Synthesis and Catalysis

Benzenesulfonamides have been utilized in organic synthesis, showcasing their reactivity towards acrylate esters, leading to the production of various derivatives with high yields. This exemplifies their role in facilitating chemical transformations (Miura et al., 1998).

Synthesis of Heterocyclic Compounds

The utility of benzenesulfonamide derivatives extends to the synthesis of piperidines, pyrrolizidines, indolizidines, and quinolizidines, crucial in the development of pharmacologically active compounds. Such synthetic routes have also led to the enantioselective synthesis of several natural products, underscoring the versatility of these compounds in complex organic syntheses (Back & Nakajima, 2000).

Antimicrobial Activity and Molecular Docking Studies

Novel sulfonamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, revealing significant antimicrobial properties. Molecular docking studies further elucidate their potential mechanisms of action, highlighting the therapeutic applications of benzenesulfonamide derivatives (Ghorab et al., 2017).

Hydroprocessing and Catalytic Studies

Studies on the hydroprocessing of substituted benzenes over sulfided catalysts have provided insights into the hydrogenolysis and hydrogenation properties of these compounds. Such research is crucial for understanding the interactions between organic molecules and catalysts, which is vital for refining and petrochemical processes (Moreau et al., 1990).

Mechanism of Action

Target of Action

Similar compounds such as benzenesulfinic acid have been shown to interact with nuclear receptors like oxysterols receptor lxr-beta . These receptors play a crucial role in regulating gene expression and are involved in various physiological processes.

Mode of Action

Based on its structure, it can be inferred that the compound may act as a nucleophile, reacting with electrophiles in biochemical reactions . The presence of the amine group (-NH2) in the molecule suggests that it could participate in nucleophilic substitution reactions, where it donates a pair of electrons to form a new bond .

Biochemical Pathways

Amines are known to participate in a variety of biochemical pathways, including those involved in the synthesis and degradation of proteins, nucleic acids, carbohydrates, and lipids . The compound’s potential to act as a nucleophile could influence these pathways by facilitating or inhibiting specific reactions .

Pharmacokinetics

The compound’s metabolism could involve reactions at the amine group, potentially leading to the formation of various metabolites .

Result of Action

Given its potential to act as a nucleophile, it could influence a variety of biochemical reactions, potentially leading to changes in the synthesis or degradation of various biomolecules . This could, in turn, affect cellular functions and physiological processes.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state, which could influence its reactivity and interactions with other molecules. Similarly, temperature could affect the rate of the biochemical reactions it participates in. Other factors, such as the presence of other molecules or ions, could also influence its action .

Future Directions

The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity in more detail, and exploring potential uses in fields such as medicine or materials science .

properties

IUPAC Name

3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-17(14-8-4-2-5-9-14)16(18)12-13-21(19,20)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSMNZLLTVWIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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